C-P Bond Hydrolytic Stability
Ciliatocholic acid contains a phosphonoethyl group, which features a carbon-phosphorus (C-P) bond. This bond is known to resist hydrolytic cleavage under conditions that would degrade sulfonate (C-S) or amide (C-N) bonds found in taurocholic and glycocholic acids, respectively [1]. The compound's identity was confirmed in part by its hydrolytic stability, indicating its suitability for applications where long-term sample integrity is required [2].
| Evidence Dimension | Hydrolytic Stability |
|---|---|
| Target Compound Data | Stable; identity confirmed via hydrolytic stability testing |
| Comparator Or Baseline | Taurocholic acid (sulfonate linkage) and glycocholic acid (amide linkage) are susceptible to hydrolysis under acidic or enzymatic conditions |
| Quantified Difference | Not quantified in direct comparison; inferred from the known stability of C-P bonds versus C-S/C-N bonds |
| Conditions | General chemical stability inference based on bond types |
Why This Matters
For researchers requiring stable bile acid standards over extended periods or under harsh analytical conditions, ciliatocholic acid offers a more robust alternative to common conjugates.
- [1] Horsman, G. P., & Zechel, D. L. (2017). Phosphonate biochemistry. Chemical Reviews, 117(8), 5704-5783. View Source
- [2] Tamari, M., Ogawa, M., & Kametaka, M. (1976). A new bile acid conjugate, ciliatocholic acid, from bovine gall bladder bile. The Journal of Biochemistry, 80(2), 371-377. View Source
